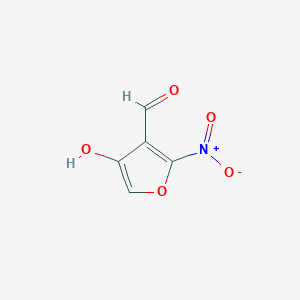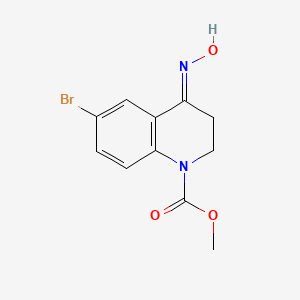![molecular formula C18H21O2P B12890695 1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol CAS No. 89358-62-3](/img/structure/B12890695.png)
1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C18H21O2P It is known for its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide typically involves the reaction of cyclopentylmethyl alcohol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different phosphine oxide derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .
Biology and Medicine: It may be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways .
Industry: In the industrial sector, ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The specific molecular pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Diphenylphosphine oxide: Lacks the cyclopentyl and hydroxyl groups, making it less versatile in certain reactions.
Cyclopentylmethyl alcohol: Does not contain the phosphine oxide moiety, limiting its reactivity compared to ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide.
Uniqueness: ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide is unique due to its combination of a cyclopentyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Properties
CAS No. |
89358-62-3 |
|---|---|
Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H21O2P/c19-18(13-7-8-14-18)15-21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2 |
InChI Key |
PHYIVMAKUBAGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
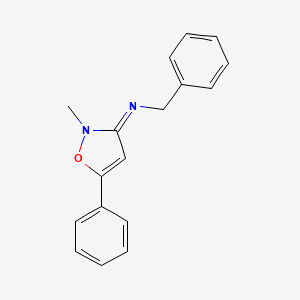
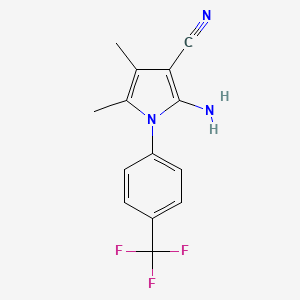
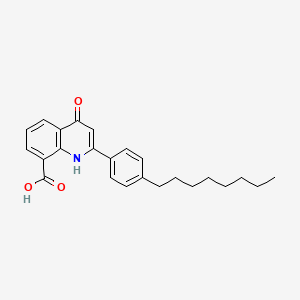

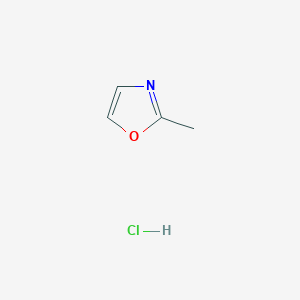
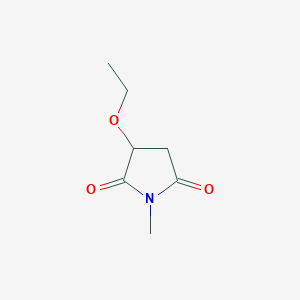

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
